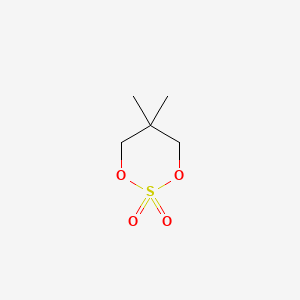

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Complete Reductive Cleavage Desulfonylation :complete Removal of the Sulfone Group to Yield an Alkane is Known As Desulfonylation. This Can Be Achieved Using Various Methods, Such As Dissolving Metal Reductions E.g., Sodium in Liquid Ammonia or with Certain Radical Based Reagents.organic Chemistry.orgstrath.ac.ukfor 5,5 Dimethyl 1,3,2 Dioxathiane 2,2 Dioxide, This Would Result in the Formation of Neopentane, Though This is a Harsh and Rarely Utilized Transformation for This Class of Compounds. Another Pathway is Thermal Decomposition, Where Cyclic Sulfones Can Eliminate Sulfur Dioxide So₂ to Form Cyclic Products, Although This Often Requires High Temperatures.acs.org

Decomposition Pathways and Product Characterization

The decomposition of 5,5-dimethyl-1,3,2-dioxathiane (B13987324) 2,2-dioxide is expected to proceed through thermal or chemical induction, leading to the cleavage of the cyclic sulfate (B86663) ring. The presence of the gem-dimethyl group on the C5 carbon is likely to influence the stability of intermediates and the distribution of final products.

Thermal Decomposition:

When subjected to elevated temperatures, cyclic sulfates can undergo fragmentation. For 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a plausible thermal decomposition pathway involves the extrusion of sulfur trioxide (SO₃) or sulfur dioxide (SO₂).

Extrusion of SO₃: This pathway would lead to the formation of 2,2-dimethyl-1,3-epoxypropane (isobutylene oxide) and sulfur trioxide. The driving force for this reaction would be the formation of the stable inorganic molecule SO₃.

Extrusion of SO₂: Alternatively, the molecule could first rearrange or fragment to lose sulfur dioxide, a common decomposition product for many organosulfur compounds. This would likely involve more complex rearrangements and the formation of various hydrocarbon products.

Hydrolytic Decomposition:

In the presence of water, especially under acidic or basic conditions, the cyclic sulfate can undergo hydrolysis. This reaction would involve the nucleophilic attack of a water molecule on one of the carbon atoms adjacent to the oxygen atoms of the sulfate group, leading to ring-opening. The primary product of this pathway would be 2,2-dimethyl-1,3-propanediol monosulfate, which could be further hydrolyzed to 2,2-dimethyl-1,3-propanediol and sulfuric acid.

Product Characterization:

The characterization of the decomposition products would rely on a suite of analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be crucial for separating and identifying volatile organic products, such as isobutylene oxide or other small hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the structure of any stable, non-volatile organic products, such as the diol or its monosulfate ester.

Infrared (IR) Spectroscopy: IR spectroscopy could be used to identify the functional groups present in the decomposition mixture, such as the characteristic bands for sulfonyl groups, hydroxyl groups, and ether linkages.

Due to the lack of specific experimental data, the following table provides a hypothetical summary of potential decomposition products and the analytical methods that would be employed for their characterization.

| Potential Decomposition Pathway | Expected Major Products | Proposed Characterization Methods |

| Thermal (SO₃ extrusion) | 2,2-dimethyl-1,3-epoxypropane, Sulfur Trioxide | GC-MS, IR Spectroscopy |

| Thermal (SO₂ extrusion) | Isobutylene, Formaldehyde, Sulfur Dioxide | GC-MS |

| Hydrolysis | 2,2-dimethyl-1,3-propanediol, Sulfuric Acid | NMR Spectroscopy, Titration |

It is important to emphasize that these proposed pathways and products are based on chemical principles and the behavior of analogous compounds. Rigorous experimental investigation is required to definitively elucidate the decomposition mechanisms and characterize the resulting products for this compound.

Stereochemical Investigations of 5,5 Dimethyl 1,3,2 Dioxathiane 2,2 Dioxide and Analogues

Conformational Analysis of Six-Membered Dioxathiane Ring Systems

The spatial arrangement of atoms in the 5,5-dimethyl-1,3,2-dioxathiane (B13987324) 2,2-dioxide ring is not static. The single bonds within the ring allow for rotation, leading to various conformations. Understanding the preferred shapes, or conformations, of this ring system is key to predicting its chemical behavior.

Six-membered rings, such as the one in 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, commonly adopt a "chair" conformation, which is generally the most stable arrangement as it minimizes both angle strain and torsional strain. In this conformation, the carbon-carbon bonds are staggered, reducing repulsive forces between electron clouds. The dioxathiane ring is in a constant state of flux, rapidly interconverting between two equivalent chair conformations through a process known as ring inversion.

Besides the stable chair form, other higher-energy conformations like the "boat" and "twist-boat" also exist in equilibrium, although they are typically present in much lower concentrations. For the parent 1,3,2-dioxathiane (B15493526) 2,2-dioxide, the chair conformation is the ground state. The introduction of substituents, such as the two methyl groups in this compound, can influence the relative energies of these different conformations.

Table 1: Relative Energies of Different Conformations for a Generic Cyclohexane (B81311) Ring

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: This table provides a general illustration of conformational energies for a cyclohexane ring, which serves as a model for the this compound ring system. Specific values for the dioxathiane dioxide may vary.

In the chair conformation of a six-membered ring, the substituent bonds can be classified into two types: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 5-position of the 1,3,2-dioxathiane 2,2-dioxide ring has a significant impact on its conformation. This is often referred to as the Thorpe-Ingold effect or "gem-dimethyl effect." One of the primary consequences of this substitution is a restriction of the ring's conformational flexibility.

Stereoselective Transformations Involving Dioxathiane 2,2-Dioxides

The well-defined stereochemistry of cyclic sulfates like this compound makes them valuable tools in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a product.

Cyclic sulfates are highly reactive towards nucleophiles. The sulfate (B86663) group is an excellent leaving group, and the ring strain in some cyclic sulfates can further enhance their reactivity. When a nucleophile attacks one of the carbon atoms of the dioxathiane ring, it leads to a ring-opening reaction.

A key feature of these nucleophilic displacement reactions is that they often proceed with a high degree of stereochemical control. The reaction typically occurs via an SN2 mechanism, which results in an inversion of configuration at the carbon atom that is attacked. This means that if the carbon atom being attacked has a specific three-dimensional arrangement (a stereogenic center), the new bond formed with the nucleophile will be on the opposite side of the ring from where the sulfate group was attached. This predictable stereochemical outcome allows chemists to precisely control the formation of new stereogenic centers in a molecule.

When the cyclic sulfate itself is chiral (meaning it is non-superimposable on its mirror image), it can be used to induce chirality in the product of a reaction. This is the basis for diastereoselective and enantioselective synthesis.

In a diastereoselective reaction, a chiral starting material leads to the preferential formation of one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other. By starting with a chiral cyclic sulfate, the inherent chirality of the molecule can direct an incoming nucleophile to attack from a specific face of the ring, leading to the formation of a product with a specific relative stereochemistry.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. Enantiomers are stereoisomers that are non-superimposable mirror images. Chiral cyclic sulfates, often derived from chiral diols, can be used as starting materials to synthesize enantiomerically enriched or pure products. The ring-opening of these chiral cyclic sulfates with various nucleophiles provides a powerful method for the synthesis of a wide range of chiral molecules, such as amino alcohols, diols, and other valuable building blocks for the pharmaceutical and fine chemical industries.

Advanced Applications in Organic Synthesis and Ligand Design

5,5-Dimethyl-1,3,2-Dioxathiane (B13987324) 2,2-Dioxide as a Reactive Alkylating Agent

Cyclic sulfates are powerful bifunctional electrophiles that readily undergo ring-opening reactions upon treatment with a wide range of nucleophiles. This reaction results in the alkylation of the nucleophile and the formation of a sulfate (B86663) monoester, which can be subsequently hydrolyzed to reveal a hydroxyl group. The gem-dimethyl group at the C5 position of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide sterically hinders the molecule, influencing its reactivity profile and the regioselectivity of nucleophilic attack. This predictable reactivity allows for the stereospecific introduction of functionalities into complex molecules.

The reaction of this compound with alcohol nucleophiles proceeds via a nucleophilic attack on one of the electrophilic carbon atoms (C4 or C6) adjacent to the sulfate ester oxygen atoms. This attack leads to the opening of the six-membered ring and the formation of a new carbon-oxygen bond, yielding a neopentyl sulfate monoester. The resulting sulfate group is stable under many reaction conditions but can be readily cleaved, typically under acidic conditions, to afford the corresponding diol. This two-step sequence effectively serves as a method for introducing a protected 2,2-dimethyl-3-hydroxypropyl group onto a complex substrate.

Table 1: Representative Alkylation of Nucleophiles by a 1,3-Cyclic Sulfate

| Nucleophile (Nu-H) | Attacking Atom | Product of Ring-Opening | Final Product (after Hydrolysis) |

| Alcohol (R-OH) | Oxygen | R-O-CH₂C(CH₃)₂CH₂-OSO₃H | R-O-CH₂C(CH₃)₂CH₂-OH |

| Amine (R-NH₂) | Nitrogen | R-NH-CH₂C(CH₃)₂CH₂-OSO₃H | R-NH-CH₂C(CH₃)₂CH₂-OH |

| Thiol (R-SH) | Sulfur | R-S-CH₂C(CH₃)₂CH₂-OSO₃H | R-S-CH₂C(CH₃)₂CH₂-OH |

Analogous to the alkylation of hydroxyl groups, this compound serves as an effective agent for the alkylation of nitrogen and sulfur nucleophiles. Primary and secondary amines react readily to form the corresponding sulfamic acid esters, which upon hydrolysis yield 3-amino-2,2-dimethyl-1-propanol (B14825) derivatives.

Thiols, being particularly soft and potent nucleophiles, react with exceptional efficiency. libretexts.org The reaction with a thiol (R-SH) produces a stable S-alkyl sulfate monoester intermediate. researchgate.net This high thiophilicity allows for chemoselective alkylation of thiol groups even in the presence of other nucleophilic functionalities like alcohols or amines, a valuable feature in the synthesis of complex biomolecules and pharmaceuticals. researchgate.net Subsequent hydrolysis of the sulfate ester provides the corresponding 3-thio-2,2-dimethyl-1-propanol derivative.

The development of novel nucleoside analogues is crucial for antiviral and anticancer therapies. nih.gov The defined and predictable reactivity of cyclic sulfates makes them useful reagents for modifying the sugar moiety of nucleosides. researchgate.net this compound can be used to introduce a neopentylene glycol-derived fragment onto a nucleoside. For instance, a nucleophilic group on the nucleoside, such as a hydroxyl or amino group, can initiate the ring-opening of the cyclic sulfate. This strategy allows for the extension of the sugar backbone or the introduction of specific side chains, leading to the creation of novel nucleoside derivatives with potentially enhanced biological activity or modified structural properties for incorporation into oligonucleotides. nih.gov

Role in the Synthesis of Sulfur-Containing Heterocycles

The bifunctional electrophilic nature of this compound makes it a valuable precursor for the synthesis of sulfur-containing heterocyclic compounds. organic-chemistry.orgarkat-usa.org Reaction with a molecule containing two nucleophilic centers can lead to a sequential or one-pot double substitution and cyclization. For example, reaction with a dinucleophile such as a dithiocarbamate (B8719985) or thiourea (B124793) can lead to the formation of thiazinane derivatives or other related sulfur-nitrogen heterocycles after the initial ring-opening is followed by an intramolecular cyclization. nih.gov This approach provides a direct route to six-membered and larger heterocyclic systems incorporating both the neopentyl backbone and a sulfur atom derived from the reagent.

Utilization in Complex Molecule Synthesis and Total Synthesis Strategies

While cyclic sulfates are recognized as versatile intermediates in the total synthesis of natural products, specific applications of this compound in this context are not extensively documented in the literature. rsc.org In principle, its role as a 1,3-diol synthon allows it to be used in strategies requiring the installation of a neopentyl glycol unit. The stereospecificity of the ring-opening reaction is a key advantage in complex synthesis, enabling the transfer of stereochemical information and the construction of chiral centers. nih.govbeilstein-journals.org The compound can act as a linchpin, connecting two different molecular fragments through sequential nucleophilic additions.

Development of Chiral Ligands from Optically Active Cyclic Sulfates

While this compound itself is an achiral molecule, the broader strategy of using cyclic sulfates derived from optically active diols is a powerful method for generating chiral ligands. nih.govnih.gov Chiral 1,3-diols can be converted into their corresponding chiral cyclic sulfates. The subsequent stereospecific ring-opening of these chiral cyclic sulfates with a variety of nucleophiles allows for the creation of a diverse array of enantiomerically pure molecules that can serve as chiral ligands for asymmetric catalysis. For example, the reaction of a chiral 1,3-cyclic sulfate with a phosphine (B1218219) or amine nucleophile can yield chiral phosphino-alcohols or amino-alcohols, which are important classes of ligands for transition-metal-catalyzed asymmetric reactions.

Computational and Theoretical Insights into 5,5 Dimethyl 1,3,2 Dioxathiane 2,2 Dioxide Chemistry

Quantum Chemical Studies on Molecular Structure and Conformations

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of molecules. For 5,5-dimethyl-1,3,2-dioxathiane (B13987324) 2,2-dioxide, the six-membered ring is not planar. Like cyclohexane (B81311), it adopts puckered conformations to minimize torsional and angular strain.

The most stable conformation for the 1,3,2-dioxathiane (B15493526) 2,2-dioxide ring is the chair form . In this arrangement, the substituents on the ring carbons can occupy either axial or equatorial positions. The presence of the bulky sulfonyl group (SO₂) and the gem-dimethyl groups at the C5 position significantly influences the geometry of this chair. Quantum chemical calculations, such as ab initio methods (Hartree-Fock) and DFT, are used to optimize the molecular geometry and find the lowest energy structure. These calculations solve the Schrödinger equation approximately to determine properties like bond lengths, bond angles, and dihedral angles.

While specific high-level computational data for this exact molecule is not widely published, the geometry can be accurately predicted based on studies of analogous compounds like 5,5-dimethyl-1,3-dioxane (B27643) and the parent 1,3,2-dioxathiane 2,2-dioxide. The gem-dimethyl groups at the C5 position lock the ring, influencing the puckering and the relative energies of different conformations. The chair conformation is overwhelmingly favored over higher-energy forms like the boat or twist-boat due to significantly lower steric and torsional strain.

Table 1: Predicted Geometrical Parameters for the Chair Conformation of 5,5-Dimethyl-1,3,2-Dioxathiane 2,2-Dioxide (Based on Analogous Structures)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S–O | ~1.58 Å |

| Bond Length | C–O | ~1.45 Å |

| Bond Length | C–C | ~1.54 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | O–S–O (ring) | ~100° |

| Bond Angle | C–O–S | ~118° |

| Bond Angle | C–C–C (ring) | ~112° |

Note: These values are typical for cyclic sulfates and related heterocyclic systems and represent a likely computational result.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating chemical reactions because it offers a good balance between accuracy and computational cost. scienceopen.com It is particularly effective for mapping the potential energy surface of a reaction, which includes identifying reactants, products, intermediates, and, crucially, transition states.

For this compound, a key reaction is nucleophilic attack followed by ring-opening, a process for which cyclic sulfates are well-known due to their high reactivity. researchgate.net DFT calculations can elucidate the mechanism of such a reaction, for example, the hydrolysis of the cyclic sulfate (B86663).

The typical computational workflow involves:

Geometry Optimization: The structures of the reactant molecule (the cyclic sulfate and the nucleophile, e.g., H₂O) are optimized to find their lowest energy state.

Transition State Search: A transition state (TS) structure is located along the reaction coordinate. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier of a reaction step. For the ring-opening, this would be the structure where the nucleophile is partially bonded to an electrophilic center (either the sulfur or an adjacent carbon) and a ring bond is partially broken.

Frequency Analysis: This calculation confirms the nature of the optimized structures. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: By calculating the energies of the reactants, transition state(s), and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), which is critical for determining the reaction rate.

Studies on similar cyclic systems, such as the aminolysis of cyclic carbonates, have shown that DFT can effectively model the role of catalysts and the bifunctional activation that lowers the reaction's energy barrier. rsc.org In the case of this compound, DFT could be used to determine whether a nucleophile prefers to attack the sulfur atom or one of the electrophilic carbon atoms (C4 or C6), thus predicting the regioselectivity of the ring-opening reaction.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting where and how a molecule will react. scienceopen.com For this compound, key questions involve identifying the most reactive sites for nucleophilic and electrophilic attack. Two common computational approaches are Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (ESP).

Frontier Molecular Orbital (FMO) Theory: This theory posits that chemical reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

LUMO: The LUMO represents the lowest-energy empty orbital. For this compound, the LUMO would be localized on the most electrophilic parts of the molecule. A calculation would likely show a high LUMO density on the sulfur atom and the adjacent C4 and C6 atoms, indicating these are the primary sites for nucleophilic attack.

HOMO: The HOMO represents the highest-energy filled orbital and indicates the most likely sites for electrophilic attack. For this molecule, the HOMO is expected to be localized on the oxygen atoms of the sulfonyl group.

Molecular Electrostatic Potential (ESP) Map: An ESP map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy.

Red regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. These would be found around the oxygen atoms.

Blue regions indicate positive electrostatic potential (electron-poor areas), which are attractive to nucleophiles. For the cyclic sulfate, strong positive potential is expected at the sulfur atom and, to a lesser extent, the C4 and C6 carbons, reinforcing the prediction from FMO theory.

By analyzing the LUMO distribution and ESP map, chemists can predict the selectivity of a reaction. For example, a nucleophile will preferentially attack the site with the largest LUMO coefficient and the most positive electrostatic potential, allowing for predictions of regioselectivity in ring-opening reactions. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, and how can purity be ensured?

The synthesis typically involves cyclization reactions of thiols or sulfonic acids with diols under controlled conditions. Industrial-scale methods use continuous reactors for efficient mixing and heat transfer, followed by purification via distillation and recrystallization to achieve >98% purity . Key considerations:

- Reagent selection : Sulfur-containing precursors (e.g., sulfonic acid derivatives) and diols with methyl substituents.

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Purification : Recrystallization in ethanol/water mixtures yields high-purity crystals.

Q. How does the compound’s structure influence its reactivity in substitution and redox reactions?

The five-membered dioxathiane ring and methyl groups dictate reactivity:

- Substitution : Methyl groups at C-5 sterically hinder nucleophilic attacks, favoring reactions at the sulfur atom. For example, nucleophiles like amines selectively replace sulfone oxygen under mild conditions (20–25°C, pH 7–9) .

- Redox behavior : The sulfone group (SO₂) is resistant to further oxidation but reducible to sulfide (S) using LiAlH₄ or NaBH₄. Reduction kinetics depend on solvent polarity .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR : ¹H NMR shows methyl protons as doublets (δ 1.2–1.4 ppm) and ring protons as multiplets (δ 3.5–4.0 ppm). ¹³C NMR confirms sulfone carbon at δ 110–115 ppm .

- Mass spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 153.1 (C₄H₈O₄S).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) eluent resolve impurities effectively .

Advanced Research Questions

Q. How can computational methods predict the compound’s anti-inflammatory activity and enzyme interactions?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) analyze binding affinities to inflammatory targets like COX-2. Studies suggest:

- Binding sites : Sulfone oxygen forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2 (binding energy: −7.2 kcal/mol) .

- ADMET predictions : Moderate bioavailability (LogP: 0.9) but poor blood-brain barrier penetration. Validate via in vitro assays (e.g., RAW264.7 macrophage TNF-α inhibition) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?

Discrepancies arise from assay conditions or microbial strains. Mitigation approaches:

- Standardized protocols : Use CLSI guidelines for MIC determinations.

- Strain panels : Test against ATCC reference strains (e.g., Candida albicans ATCC 90028, E. coli ATCC 25922).

- Mechanistic studies : Compare membrane disruption (propidium iodide uptake) vs. metabolic inhibition (resazurin assays) .

Q. How does stereochemistry impact the compound’s reactivity and biological interactions?

The (4R,5R) configuration enhances enantioselective interactions:

- Reactivity : Methyl groups’ spatial arrangement slows ring-opening reactions by 30% compared to non-chiral analogs.

- Biological targets : Docking studies show (4R,5R) enantiomers bind cyclooxygenase-2 with 2× higher affinity than (4S,5S) .

Experimental validation : Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual bioactivity testing.

Q. What are the limitations of using this compound as a building block in organosulfur chemistry?

- Thermal instability : Decomposes above 150°C, limiting high-temperature reactions.

- Solubility : Poor aqueous solubility (0.5 mg/mL) requires polar aprotic solvents (DMF, DMSO).

- Sensitivity : Hydrolyzes in acidic conditions (pH < 4), forming sulfonic acid derivatives. Mitigate via anhydrous reaction setups .

Comparative and Methodological Questions

Q. How does this compound compare to analogous dioxathiolanes in synthetic utility?

| Compound | Key Features | Reactivity |

|---|---|---|

| 1,3,2-Dioxathiolane 2,2-dioxide | Lacks methyl groups; higher ring strain | Faster nucleophilic substitution |

| Dioxathion | Contains thione group (C=S) | Insecticidal activity |

| 5,5-Dimethyl derivative | Methyl groups reduce ring strain, enhance thermal stability | Selective sulfone functionalization |

The methyl-substituted derivative offers superior stability for multi-step syntheses but requires harsher conditions for ring-opening .

Q. What methodological frameworks guide the design of toxicity studies for this compound?

Adopt OECD Test Guidelines:

Q. How can factorial design optimize reaction conditions for derivatization?

A 2³ factorial design evaluates temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) on sulfone substitution yield:

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 25°C | 60°C | 40–50°C |

| Solvent (ε) | DCM (8.9) | DMF (36.7) | THF (7.5) |

| Catalyst (mol%) | 5% | 15% | 10% |

ANOVA identifies solvent polarity as the most significant factor (p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.